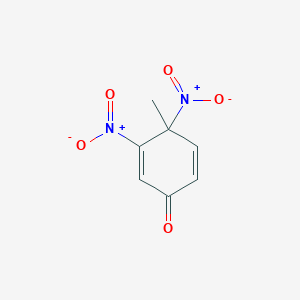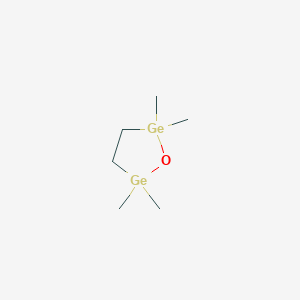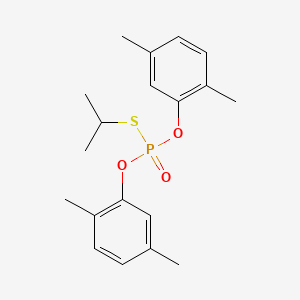
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is a chemical compound with the molecular formula C19H25O3PS. It is known for its unique structure, which includes a phosphorothioate group bonded to two 2,5-dimethylphenyl groups and an isopropyl ester. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with 2,5-dimethylphenol and isopropyl alcohol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various esters and amides.
Scientific Research Applications
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-(1-methylethyl) ester
- Phosphorothioic acid, O,O-diphenyl S-(1-methylethyl) ester
- Phosphorothioic acid, O,O-bis(2,4-dimethylphenyl) S-(1-methylethyl) ester
Uniqueness
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is unique due to the presence of two 2,5-dimethylphenyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
120244-72-6 |
|---|---|
Molecular Formula |
C19H25O3PS |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenoxy)-propan-2-ylsulfanylphosphoryl]oxy-1,4-dimethylbenzene |
InChI |
InChI=1S/C19H25O3PS/c1-13(2)24-23(20,21-18-11-14(3)7-9-16(18)5)22-19-12-15(4)8-10-17(19)6/h7-13H,1-6H3 |
InChI Key |
FZGPJIKMGLHBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


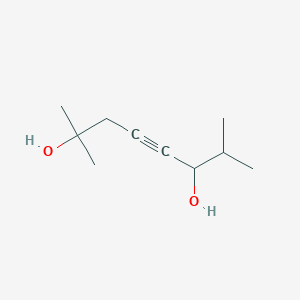


![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
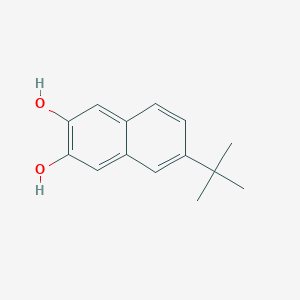
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)

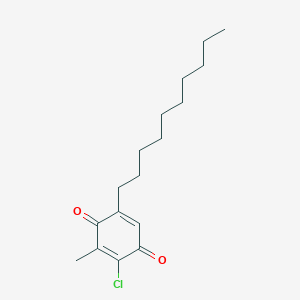
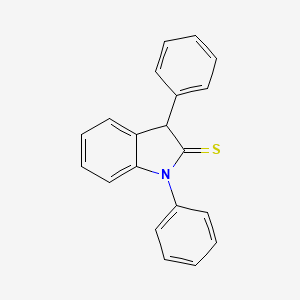
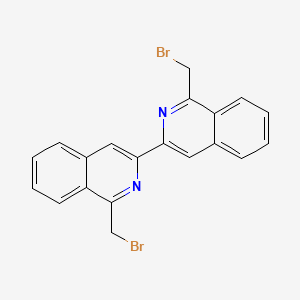
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
